molecular formula C16H24N4O7 B592923 Boc-PNA-T-OH CAS No. 139166-80-6

Boc-PNA-T-OH

Cat. No. B592923
CAS RN: 139166-80-6
M. Wt: 384.389
InChI Key: PEEAYPKZPYCUQP-UHFFFAOYSA-N
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Description

“Boc-PNA-T-OH” is a Boc PNA monomer that serves as a building block for the synthesis of PNA oligomers . It has a molecular formula of C16H24N4O7 and a molecular weight of 384.39 .


Synthesis Analysis

The synthesis of PNA is usually performed by automated solid phase methods, similar to the case of DNA and RNA oligonucleotide synthesis . An optimized automated PNA synthesis protocol has been reported, where under optimal conditions, the product yield of a test 17-mer PNA is approximately 90% . The average coupling yield is 99.4% . The synthesis strategy is Boc/Z and the deprotected amine is neutralized .


Molecular Structure Analysis

The molecular structure of “Boc-PNA-T-OH” is characterized by a peptide-like N-(2-aminoethyl)glycine backbone, forming highly stable amide bonds between the monomeric units . Different basic groups (purines and pyrimidines) are then attached to the peptide framework via a methylene carbonyl group to form a non-chiral and uncharged structure .


Chemical Reactions Analysis

In the synthesis of PNA, the carboxylic acid is first activated with a benzotriazole urea salt, which is then combined with HOBt and diimide to produce a hydroxybenzotriazole ester . A new PNA SPS strategy has been developed based on a safety-catch protecting group scheme for the exocyclic nitrogen of the side-chain bases and the linker .


Physical And Chemical Properties Analysis

“Boc-PNA-T-OH” is a white to off-white powder . Its exact mass is 384.16400 and its PSA is 150.80000 .

Scientific Research Applications

Dynamic DNA Nanotechnology

Boc-PNA-T-OH is used in the field of dynamic DNA nanotechnology. It is used in the creation of pseudo-complementary peptide nucleic acid (pcPNA) actuators that serve as reversible switches . These switches are used in the structural reorganization of nanoscale DNA architectures . The switching process relies on a mechanism that involves double-strand invasion .

DNA Rotaxane Architecture

Boc-PNA-T-OH is also used in DNA rotaxane architecture. The monomers required for generating the pcPNA were obtained by an improved synthesis strategy and were incorporated into a PNA actuator sequence as well as into a short DNA strand that subsequently was integrated into the rotaxane architecture . The alternate addition of a DNA and PNA actuator sequence allowed the multiple reversible switching between a mobile rotaxane macrocycle and a stationary pseudorotaxane state .

Synthesis of PNA Oligomers

Boc-PNA-T-OH is a Boc PNA monomer that is a building block for the synthesis of PNA oligomers . These oligomers have extensive applications in the fields of gene therapeutics and biomedical diagnostics .

Solid-Phase Synthesis (SPS)

Boc-PNA-T-OH is used in Solid-Phase Synthesis (SPS) of Peptide Nucleic Acids (PNAs). The advantage of using Boc as a temporal protecting group has been demonstrated to be more favored than Fmoc . A new PNA SPS strategy has been developed based on a safety-catch protecting group scheme for the exocyclic nitrogen of the side-chain bases and the linker .

Synthesis of PNA Pentamer

The efficiency of the novel synthetic strategy using Boc-PNA-T-OH has been demonstrated in the synthesis of the PNA pentamer H–PNA (TATCT)–βAla–OH .

Protection from Depurination

From a chemistry perspective, PNAs are considered more advantageous than natural oligonucleotides because they have a peptide-like AEG backbone, forming highly stable amide/peptide bonds between the monomeric units. This property protects these molecules from depurination, a common phenomenon that occurs in oligonucleotide molecules under acidic conditions .

Mechanism of Action

Target of Action

Boc-PNA-T-OH is a type of Peptide Nucleic Acid (PNA) monomer . PNAs are intriguing synthetic biomolecules that are considered analogs of oligonucleotides . The primary targets of Boc-PNA-T-OH are specific DNA or mRNA strands . The achirality of their N-(2-aminoethyl)glycine (AEG) linkage facilitates their selective hybridization to these targets, forming a PNA–DNA or PNA–RNA complex .

Mode of Action

Boc-PNA-T-OH interacts with its targets (DNA or mRNA strands) through a process called hybridization . This interaction results in the formation of a PNA-DNA or PNA-RNA complex . The stability of this complex is enhanced by the peptide-like AEG backbone of PNAs, which forms highly stable amide/peptide bonds between the monomeric units .

Biochemical Pathways

Given the nature of pnas, they are likely to interfere with the processes of transcription and translation in cells by binding to specific dna or mrna strands . This can potentially affect the expression of certain genes, thereby influencing various cellular processes.

Pharmacokinetics

It is known that pnas, in general, exhibit strong enzyme stability and thermal stability . This suggests that Boc-PNA-T-OH could have good bioavailability and long-lasting biological activity.

Result of Action

The molecular and cellular effects of Boc-PNA-T-OH’s action would depend on the specific DNA or mRNA targets it binds to. By forming complexes with these targets, Boc-PNA-T-OH could potentially alter gene expression patterns in cells . This could lead to various downstream effects, depending on the functions of the affected genes.

Action Environment

The action, efficacy, and stability of Boc-PNA-T-OH can be influenced by various environmental factors. For instance, the pH and temperature of the environment could potentially affect the stability of the PNA-DNA or PNA-RNA complexes . Furthermore, the presence of certain enzymes or other biomolecules could also influence the action and efficacy of Boc-PNA-T-OH .

Future Directions

Peptide Nucleic Acids (PNAs) are an intriguing class of synthetic biomolecules with great potential in medicine . They have found extensive applications in the fields of gene therapeutics and biomedical diagnostics . Despite the numerous benefits of PNAs, few studies have explored these molecules because of the ongoing challenges regarding their synthesis .

properties

IUPAC Name

2-[[2-(5-methyl-2,4-dioxopyrimidin-1-yl)acetyl]-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N4O7/c1-10-7-20(14(25)18-13(10)24)8-11(21)19(9-12(22)23)6-5-17-15(26)27-16(2,3)4/h7H,5-6,8-9H2,1-4H3,(H,17,26)(H,22,23)(H,18,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOTJPRVGZZWRGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(C(=O)NC1=O)CC(=O)N(CCNC(=O)OC(C)(C)C)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N4O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Q & A

Q1: What is the significance of Boc-PNA-T-OH in the synthesis of Peptide Nucleic Acids (PNAs)?

A: Boc-PNA-T-OH, or N-Boc-PNA-T-OH, is a crucial building block (monomer) in the synthesis of PNAs. [] PNAs are artificial analogs of DNA and RNA with a peptide-like backbone, making them resistant to enzymatic degradation and highly specific in binding to complementary nucleic acid sequences. The "Boc" group in the name refers to the tert-butyloxycarbonyl protecting group, which plays a vital role in solid-phase synthesis by preventing unwanted reactions at the amino group of the PNA monomer.

Q2: What are the potential advantages of using the synthetic route starting with N-Boc-ethylenediamine for producing Boc-PNA-T-OH?

A: The research indicates that using N-Boc-ethylenediamine as a starting material for synthesizing Boc-PNA-T-OH offers several potential advantages: []

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